Cas no 1807246-12-3 (Methyl 5-cyano-2-formyl-4-hydroxybenzoate)
Methyl 5-cyano-2-formyl-4-hydroxybenzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 5-cyano-2-formyl-4-hydroxybenzoate
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- Inchi: 1S/C10H7NO4/c1-15-10(14)8-2-6(4-11)9(13)3-7(8)5-12/h2-3,5,13H,1H3
- InChI Key: MPCQWONNIYCLDV-UHFFFAOYSA-N
- SMILES: O(C)C(C1C=C(C#N)C(=CC=1C=O)O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 306
- XLogP3: 1.2
- Topological Polar Surface Area: 87.4
Methyl 5-cyano-2-formyl-4-hydroxybenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015011942-250mg |
Methyl 5-cyano-2-formyl-4-hydroxybenzoate |
1807246-12-3 | 97% | 250mg |
484.80 USD | 2021-06-21 | |
| Alichem | A015011942-500mg |
Methyl 5-cyano-2-formyl-4-hydroxybenzoate |
1807246-12-3 | 97% | 500mg |
798.70 USD | 2021-06-21 | |
| Alichem | A015011942-1g |
Methyl 5-cyano-2-formyl-4-hydroxybenzoate |
1807246-12-3 | 97% | 1g |
1,519.80 USD | 2021-06-21 |
Methyl 5-cyano-2-formyl-4-hydroxybenzoate Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on Methyl 5-cyano-2-formyl-4-hydroxybenzoate
Methyl 5-cyano-2-formyl-4-hydroxybenzoate (CAS No. 1807246-12-3): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 5-cyano-2-formyl-4-hydroxybenzoate, identified by the chemical formula C₉H₅NO₅ and assigned the CAS number 1807246-12-3, is a significant intermediate in the synthesis of various pharmaceutical compounds. This compound, characterized by its 5-cyano, 2-formyl, and 4-hydroxy functional groups, plays a pivotal role in the development of innovative therapeutic agents.
The structural attributes of Methyl 5-cyano-2-formyl-4-hydroxybenzoate make it a versatile building block for medicinal chemists. The presence of the cyano group enhances its reactivity, allowing for further functionalization through various chemical transformations. This property is particularly valuable in the synthesis of complex molecules, where precise control over functional group integration is essential.
In recent years, Methyl 5-cyano-2-formyl-4-hydroxybenzoate has garnered attention in the field of drug discovery due to its potential applications in the development of novel antimicrobial and anti-inflammatory agents. The compound's ability to undergo selective modifications enables researchers to explore diverse pharmacophores, leading to the identification of promising lead compounds.
One of the most compelling aspects of Methyl 5-cyano-2-formyl-4-hydroxybenzoate is its role in the synthesis of heterocyclic derivatives. These derivatives have shown significant promise in preclinical studies as potential treatments for a range of diseases, including cancer and neurodegenerative disorders. The formyl group, in particular, serves as a critical site for condensation reactions, facilitating the formation of stable and bioactive heterocycles.
The hydroxyl group at the 4-position provides another avenue for chemical modification, allowing for the introduction of diverse substituents that can influence the pharmacokinetic and pharmacodynamic properties of derived compounds. This flexibility makes Methyl 5-cyano-2-formyl-4-hydroxybenzoate an indispensable tool in medicinal chemistry.
Recent advancements in synthetic methodologies have further enhanced the utility of Methyl 5-cyano-2-formyl-4-hydroxybenzoate. For instance, catalytic hydrogenation techniques have been employed to selectively reduce the cyano group to an amine, expanding the scope of possible derivatives. Additionally, palladium-catalyzed cross-coupling reactions have enabled the introduction of aryl and vinyl groups at various positions on the benzene ring, leading to novel scaffolds with enhanced biological activity.
The compound's significance extends beyond its structural versatility. Methyl 5-cyano-2-formyl-4-hydroxybenzoate has been utilized in the synthesis of protease inhibitors, which are critical in treating viral infections and cancer. The ability to modify both the cyano and formyl groups allows for fine-tuning of substrate specificity, ensuring that derived compounds exhibit high affinity for their target enzymes.
In conclusion, Methyl 5-cyano-2-formyl-4-hydroxybenzoate (CAS No. 1807246-12-3) is a cornerstone in modern pharmaceutical synthesis. Its unique structural features and reactivity make it an invaluable intermediate for developing innovative therapeutic agents. As research continues to uncover new applications for this compound, its importance in drug discovery is likely to grow even further.
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